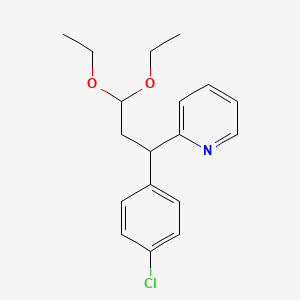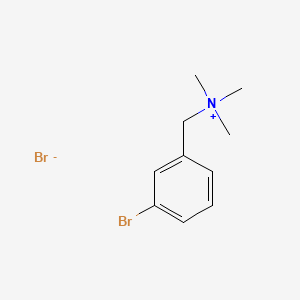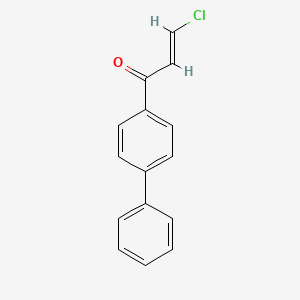
trans-3-Chloro-4'-phenylacrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Chloro-4’-phenylacrylophenone: is a chemical compound with the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol . It is an α,β-unsaturated ketone, which is a type of chalcone. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Chloro-4’-phenylacrylophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: In an industrial setting, the production of trans-3-Chloro-4’-phenylacrylophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3-Chloro-4’-phenylacrylophenone can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacrylophenones.
Aplicaciones Científicas De Investigación
Chemistry: trans-3-Chloro-4’-phenylacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology: In biological research, trans-3-Chloro-4’-phenylacrylophenone is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific diseases such as cancer and infectious diseases .
Industry: In the industrial sector, trans-3-Chloro-4’-phenylacrylophenone is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of trans-3-Chloro-4’-phenylacrylophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparación Con Compuestos Similares
- trans-3-Chloro-4’-fluoroacrylophenone
- trans-3-Chloro-4’-methylacrylophenone
- trans-3-Chloro-4’-methoxyacrylophenone
Comparison: trans-3-Chloro-4’-phenylacrylophenone is unique due to its specific substitution pattern and the presence of the chlorine atom. This substitution imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chlorine atom can enhance the compound’s reactivity in substitution reactions and its potential biological activity .
Propiedades
Número CAS |
58953-18-7 |
|---|---|
Fórmula molecular |
C15H11ClO |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
(E)-3-chloro-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H/b11-10+ |
Clave InChI |
IPQGILWDLLCCRZ-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
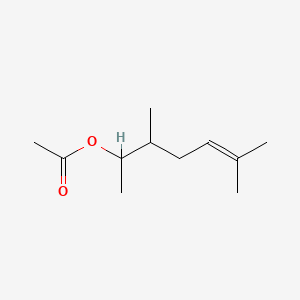


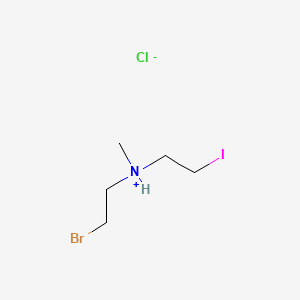
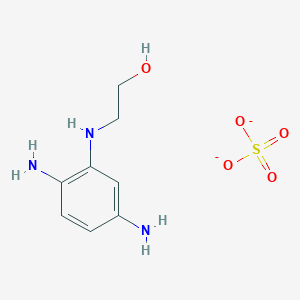
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
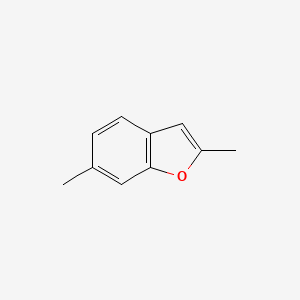
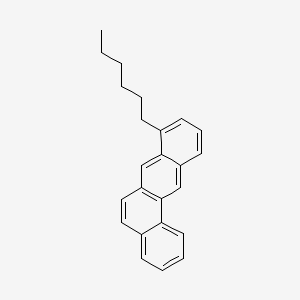
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
